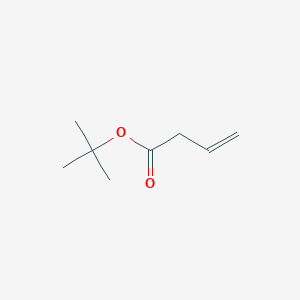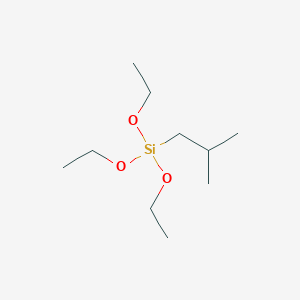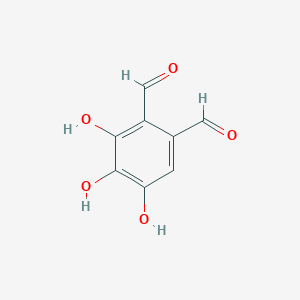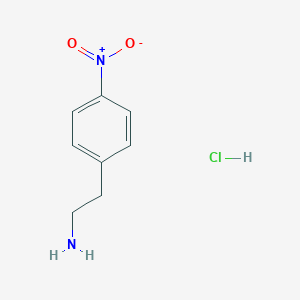
Cloruro de 5-clorotiofeno-2-carbonilo
Descripción general
Descripción
5-Chlorothiophene-2-carbonyl chloride (5-CTCC) is a small molecule that has been widely studied for its various biological activities. It is a colorless solid with a molecular weight of 140.55 g/mol. 5-CTCC is an important intermediate in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. The compound has been extensively studied for its potential applications in the fields of medicine, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Farmacología: Aplicaciones antivirales y anticancerígenas
Cloruro de 5-clorotiofeno-2-carbonilo: es un intermedio valioso en farmacología, particularmente en la síntesis de una amplia gama de fármacos . Su estructura única de tiofeno juega un papel crucial en el desarrollo de nuevos medicamentos. Se ha identificado como un componente potencial en la síntesis de fármacos antivirales, incluidos los que se dirigen a los virus VIH y hepatitis B, así como a medicamentos anticancerígenos y antidiabéticos .
Ciencia de los materiales: Síntesis de Rivaroxabán
En la ciencia de los materiales, este compuesto se utiliza como intermedio para la síntesis de rivaroxabán, un notable medicamento anticoagulante . El rivaroxabán se utiliza para prevenir los coágulos de sangre y es un medicamento fundamental en el tratamiento de los trastornos tromboembólicos.
Síntesis orgánica: Intermedio químico
This compound: sirve como intermedio químico en la síntesis orgánica. Se utiliza en diversas reacciones químicas debido a su reactividad y es fundamental en la construcción de moléculas orgánicas complejas .
Aplicaciones industriales: Procesos de fabricación
En entornos industriales, este compuesto se utiliza en los procesos de fabricación de diversos productos químicos. Su función como intermedio contribuye a la producción de materiales que requieren derivados específicos de tiofeno .
Investigación bioquímica: Estudios de inhibición enzimática
La influencia del compuesto se extiende a la bioquímica, donde se utiliza en estudios de inhibición enzimática. Sus propiedades permiten a los investigadores explorar las vías bioquímicas y comprender la interacción entre diferentes moléculas y enzimas .
Estudios ambientales: Evaluación de impacto
Los estudios ambientales utilizan This compound para evaluar el impacto ambiental de las sustancias químicas. La investigación en este campo ayuda a comprender el comportamiento del compuesto en los ecosistemas y sus posibles efectos en varios parámetros ambientales .
Seguridad y manipulación: Gestión de riesgos
La investigación sobre This compound también abarca sus aspectos de seguridad y manipulación. Los estudios se centran en su almacenamiento, estabilidad y las precauciones necesarias para gestionar los riesgos asociados con su uso .
Química analítica: Desarrollo de métodos
Finalmente, en química analítica, este compuesto se utiliza para desarrollar nuevos métodos de análisis químico. Sus características son valiosas para perfeccionar las técnicas de detección y cuantificación de sustancias químicas .
Mecanismo De Acción
Target of Action
5-Chlorothiophene-2-carbonyl chloride is primarily used as an intermediate in the synthesis of various pharmaceuticals . The specific targets of this compound can vary depending on the final pharmaceutical product it is used to produce. It’s worth noting that it plays a crucial role in the development of new drugs due to the special activity of the thiophene structure .
Mode of Action
The exact mode of action of 5-Chlorothiophene-2-carbonyl chloride depends on the specific biochemical context in which it is used. As a chemical intermediate, it is often involved in reactions that form part of larger synthetic pathways. For example, it can undergo Friedel-Crafts acylation with trichloroacetyl chloride under the action of aluminum trichloride to generate 2-trichloroacetyl-5-chlorothiophene .
Biochemical Pathways
5-Chlorothiophene-2-carbonyl chloride is involved in various biochemical pathways, depending on the specific pharmaceutical synthesis it is used in. It has been reported to play a significant role in the synthesis of tens of thousands of drugs, including antiparasitic drugs, anti-HIV drugs, anti-hepatitis B virus drugs, cold medicines, anti-rheumatic drugs, antihistamines, anti-diabetic drugs, and anticancer drugs .
Pharmacokinetics
Its lipophilicity, water solubility, and other physicochemical properties can influence its pharmacokinetic behavior .
Result of Action
The molecular and cellular effects of 5-Chlorothiophene-2-carbonyl chloride are largely dependent on the specific drug it is used to synthesize. For instance, when used in the synthesis of antiparasitic drugs, it may contribute to the disruption of essential biological processes in parasites .
Action Environment
The action, efficacy, and stability of 5-Chlorothiophene-2-carbonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under inert gas (nitrogen or argon) at 2–8 °C . Additionally, it is slightly soluble in water, which can affect its behavior in aqueous environments .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
It is known that thiophene derivatives, like 5-Chlorothiophene-2-carbonyl chloride, can interact with various enzymes and proteins due to their unique structure . The nature of these interactions can vary depending on the specific biomolecules involved and the physiological conditions.
Cellular Effects
It is known that thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propiedades
IUPAC Name |
5-chlorothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2OS/c6-4-2-1-3(9-4)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDCQVRKDNUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343348 | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
42518-98-9 | |
| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042518989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-chlorothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chlorothiophene-2-carbonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Chlorothiophene-2-carbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8Z66S2CJ3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary application of 5-Chlorothiophene-2-carbonyl chloride in pharmaceutical research?
A1: 5-Chlorothiophene-2-carbonyl chloride serves as a crucial building block in the synthesis of Rivaroxaban [, , , , , , ]. Rivaroxaban is a potent factor Xa inhibitor used for the treatment of thrombotic diseases []. This compound acts as an intermediate, reacting with specific amines to form the final drug molecule.
Q2: Can you elaborate on the synthesis of Rivaroxaban using 5-Chlorothiophene-2-carbonyl chloride?
A2: Multiple synthetic routes utilize 5-Chlorothiophene-2-carbonyl chloride in the final step of Rivaroxaban production. One approach involves reacting it with (S)-4-(4-(5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one, often obtained through a multi-step process starting from 2-phenylaminoethanol [, ]. Another method involves the reaction of 5-Chlorothiophene-2-carbonyl chloride with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one-hydrochloride in a solvent like ether, alcohol, ketone, or water, utilizing an inorganic base [].
Q3: What are the advantages of using 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban synthesis?
A3: The use of 5-Chlorothiophene-2-carbonyl chloride offers several advantages in this synthesis. Studies highlight the simplicity of the reaction and its suitability for large-scale production [, ]. The method also boasts high yields and produces Rivaroxaban with high purity [, ].
Q4: Beyond Rivaroxaban, are there other applications for 5-Chlorothiophene-2-carbonyl chloride in synthetic chemistry?
A4: Yes, research demonstrates the versatility of this compound. For example, it is used in the synthesis of 1,3-dimethyl-1,3- bis(5-chlorothiophene-2-carbonyl)thiourea via reaction with 1,3-dimethylthiourea []. Furthermore, scientists are exploring its utility in creating novel oxazolidinone derivatives for potential factor Xa inhibitory activity [].
Q5: Are there any analytical challenges associated with 5-Chlorothiophene-2-carbonyl chloride?
A5: Yes, one challenge lies in accurately determining the presence of residual 5-Chlorothiophene-2-carbonyl chloride in Rivaroxaban, as it is considered genotoxic []. Researchers are actively investigating and comparing hydrolysis and esterification methods coupled with HPLC analysis to address this challenge [].
Q6: Have there been any studies on the biological activity of compounds synthesized using 5-Chlorothiophene-2-carbonyl chloride beyond Rivaroxaban?
A6: Indeed, researchers have investigated the antimicrobial and cytotoxic properties of 5-chloro-N-((2-oxo-3-(4-(3-oxomorpholino) phenyl) oxazolidin-5-yl) methyl) thiophene-2-carboxamide derivatives synthesized using 5-Chlorothiophene-2-carbonyl chloride []. These studies involved evaluating the compounds against various cancer cell lines (HeLa, MCF-7, A-549, K-562) and bacterial strains (Gram-positive and Gram-negative) [].
Q7: What is the role of computational chemistry in understanding 5-Chlorothiophene-2-carbonyl chloride and its derivatives?
A7: Computational chemistry plays a crucial role in understanding the structure-activity relationship (SAR) of compounds derived from 5-Chlorothiophene-2-carbonyl chloride [, ]. Researchers utilize docking studies to predict the interactions of these compounds with target proteins, such as caspase-3 in HeLa cell lines and DNA gyrase in Staphylococcus aureus []. This approach helps to rationalize observed biological activities and guide the design of new, potentially more potent compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(5S)-6-amino-5-[[(2R)-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-6-oxohexyl]azanium](/img/structure/B103983.png)







![[(Z)-2-nitroethenyl]benzene](/img/structure/B104005.png)

